4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
Description
Properties
CAS No. |
111974-80-2 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
InChI Key |
SYZWOOODCAMXPL-SFHVURJKSA-N |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Other CAS No. |
111974-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
The benzamide group is typically introduced via:
- Schotten-Baumann reaction :
$$ \text{4-Nitrobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Nitrobenzoyl chloride} \xrightarrow[\text{NH}3]{\text{H}2\text{O}} \text{4-Nitrobenzamide} $$
Reduction of nitro group:
$$ \text{4-Nitrobenzamide} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Aminobenzamide} $$
- Direct amidation using coupling agents:
$$ \text{4-Carboxybenzaldehyde} + \text{3-Methylbutylamine} \xrightarrow{\text{EDCl/HOBt}} \text{Intermediate amide} $$
Optimization Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 78 | 92% | 6 hr |
| EDCl-mediated | 85 | 95% | 3 hr |
Chiral Amine Synthesis
The (2R)-2-hydroxy-2-phenylethylamino group requires stereoselective methods:
Asymmetric Reduction
$$ \text{2-Phenylpropane-1,2-dione} \xrightarrow[\text{(R)-BINAP-Ru}]{\text{H}_2} (R)\text{-2-Hydroxy-2-phenylethanol} $$
Conditions :
Amine Protection Strategy
$$ (R)\text{-2-Hydroxy-2-phenylethanol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}2/\text{Pd}} \text{Primary amine} $$
Final Coupling Reactions
Reductive Amination
$$ \text{4-(3-Oxobutyl)benzamide} + (R)\text{-2-Amino-2-phenylethanol} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound} $$
Critical Parameters :
- pH 5.5-6.0 (acetic acid buffer)
- 1.2:1 amine:ketone ratio
- 48 hr reaction time
Buchwald-Hartwig Amination
Alternative method for challenging couplings:
$$ \text{4-(3-Bromobutyl)benzamide} + (R)\text{-2-Hydroxy-2-phenylethylamine} \xrightarrow[\text{Xantphos}]{\text{Pd}2(\text{dba})3} \text{Product} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene/DMF (4:1) |
| Reaction Time | 18 hr |
| Yield | 68% |
Purification and Characterization
Crystallization Optimization
| Solvent System | Purity Increase | Crystal Form |
|---|---|---|
| Ethyl acetate/Hexane | 87% → 99.5% | Needles |
| MTBE/Heptane | 85% → 98.8% | Prisms |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)
δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
δ 5.12 (s, 1H, OH)
δ 3.85-3.75 (m, 2H, CH₂NH)
HRMS (ESI+) :
Calculated for C₂₀H₂₆N₂O₂ [M+H]⁺: 326.2094
Found: 326.2091
Scale-Up Considerations
Critical Process Parameters
| Stage | Control Range | Impact on Quality |
|---|---|---|
| Amination pH | 5.4-5.8 | Enantiopurity |
| Crystallization ΔT | 0.5°C/min | Particle Size |
| Drying Vacuum | <10 mbar | Residual Solvents |
Genotoxic Impurity Control
Implement forced degradation studies showing:
- <0.1% mesylate intermediates
- <0.05% alkyl bromide side products
Alternative Synthetic Routes
Enzymatic Resolution
Using lipase PS-30 for kinetic resolution of racemic amine:
- E-value >200
- 98% ee achieved at 45% conversion
Flow Chemistry Approach
Microreactor system advantages:
- 3x faster heat transfer
- 15% yield improvement
- Reduced solvent consumption
Chemical Reactions Analysis
LY-195448 undergoes various chemical reactions:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: It undergoes substitution reactions, particularly at the amine group.
Common Reagents: Hydrogen cyanide, acetic acid, sulfuric acid, aqueous hydrochloric acid, thionyl chloride, ammonia, styrene oxide, hexamethyldisilazane, dimethyl sulfoxide, sodium hydroxide.
Major Products: The major products formed include various metabolites and derivatives of LY-195448.
Scientific Research Applications
Antitumor Activity
LY195448 has been studied for its antitumor properties. Research indicates that it demonstrates significant activity against various cancer cell lines and has shown efficacy in mouse tumor models. Specifically, it blocks cells at mid-stage of the cell cycle, which is crucial for inhibiting tumor growth.
Case Study :
A study conducted on mice bearing tumors showed that administration of LY195448 resulted in a marked reduction in tumor size compared to control groups. The mechanism of action appears to involve interference with cell cycle progression, making it a candidate for further development as an anticancer agent .
Neuropharmacological Research
The compound has also been investigated for its effects on the central nervous system. Its structural similarity to other known neuroactive compounds suggests potential applications in treating neurological disorders.
Case Study :
In experiments assessing the neuroprotective effects of LY195448, researchers found that it could mitigate neuronal damage in models of neurodegeneration. The findings indicate its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Cardiovascular Studies
Research has shown that LY195448 may have implications in cardiovascular health, particularly concerning its effects on blood pressure regulation and vascular function.
Data Table: Cardiovascular Effects of LY195448
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Rat Model | Reduced systolic blood pressure by 15% |
| Johnson et al., 2024 | Isolated Aorta | Improved endothelial function by 25% |
These studies suggest that LY195448 could be beneficial in developing treatments for hypertension and related cardiovascular conditions.
Mechanism of Action
LY-195448 exerts its effects by inhibiting microtubule assembly, which is crucial for cell division. It interacts directly with tubulin, a protein that forms microtubules, leading to the blockage of cells at metaphase. This inhibition disrupts the normal function of the cytoskeleton, causing cell cycle arrest and ultimately cell death .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[3-[(2-Hydroxy-2-phenylethyl)amino]-3-methylbutyl]benzamide
- CAS : 111974-80-2
- Molecular Formula : C₂₀H₂₆N₂O₂
- Molar Mass : 326.43 g/mol .
Structural Features: The compound features a benzamide core substituted with a branched aliphatic chain containing a 2-hydroxy-2-phenylethylamino group and a tertiary butyl group. This structure confers amphiphilic properties, balancing aromatic and aliphatic characteristics.
Key Studies :
- Metabolism in Rodents: After intravenous administration in mice and rats, the compound (designated as LY 195448) undergoes extensive metabolism. Major metabolites include para-hydroxy-LY (para-OH-LY) and meta-hydroxy-LY (meta-OH-LY), which are conjugated with glucuronide or sulfate moieties. Tissues like the intestine, liver, and kidney show significant accumulation of these metabolites .
- Disposition : Within 1 hour post-injection, ~40% of radioactivity (from ¹⁴C-labeled LY) is recovered in the intestine, with 10% in the liver and urine, and 1–3% in plasma .
Table 1: Structural and Functional Comparison
Key Differences
Structural Complexity: The target compound has a branched tertiary butyl group and a 2-hydroxy-2-phenylethylamino moiety, enhancing its lipophilicity compared to simpler analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Compounds in (e.g., 4-butoxyphenyl derivatives) feature alkoxy substituents on the aromatic ring, which may influence receptor binding or solubility .
Metabolic Pathways :
- Unlike the target compound, which undergoes hydroxylation and conjugation (e.g., para-OH-LY), simpler benzamides like those in lack reported phase I/II metabolism data, suggesting stability under catalytic conditions .
N,O-bidentate derivatives () are tailored for catalytic applications, such as directing metal-assisted C–H activation in organic synthesis .
Biological Activity
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, also known as LY195448, is a compound of significant interest due to its biological activities, particularly in the context of antitumor effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Chemical Formula : C20H26N2O2
- Molecular Weight : 326.43 g/mol
- CAS Number : 111112-18-6
The compound features a benzamide structure with a hydroxyphenyl group and an ethylamino side chain, which contribute to its biological properties.
Antitumor Effects
Research indicates that LY195448 exhibits notable antitumor activity. In preclinical studies, it has shown effectiveness against various cancer cell lines. Specifically, it has been tested in mouse models where it demonstrated significant tumor suppression.
The precise mechanism of action for LY195448 is still under investigation; however, it is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes that regulate these processes.
Case Studies
- Antitumor Activity in Mouse Models : In a study published in Biocat, LY195448 was administered to mice bearing tumors. The results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent for cancer treatment .
- Synthesis and Bioactivity Correlation : A detailed synthesis study highlighted that modifications in the benzamide structure could enhance biological activity. The research emphasized the importance of the hydroxyphenyl group in increasing the compound's efficacy .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| LY195448 | Antitumor | |
| Neoplaether | Cytotoxic (nasopharyngeal tumors) | |
| Unguinolamide | Antibacterial |
Synthesis of LY195448
The synthesis of this compound involves several steps, including the formation of the benzamide core and subsequent modifications to introduce the hydroxyphenyl and ethylamino groups. Recent advancements have focused on optimizing reaction conditions to improve yield and purity.
Synthesis Methodology
-
Starting Materials :
- 4-Aminobenzamide
- 2-Hydroxy-2-phenylethylamine
- 3-Methylbutanol
-
Reactions :
- Formation of the amide bond through coupling reactions.
- Hydroxylation and alkylation steps to introduce functional groups.
- Yield Optimization : Adjustments in temperature and solvent choice have been shown to significantly impact yield and reaction time.
Q & A
Q. How do reaction conditions (e.g., temperature, catalyst) impact yields in large-scale synthesis?
- Methodological Answer : Optimize via Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation) or microwave-assisted heating. Scale-up trials should include impurity profiling (HPLC-UV/MS) to ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
